LY-411575 LY-411575 LY-411575 is a dibenzoazepine that is 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one which is substituted at the 7 pro-S position by the C-terminal carboxamide nitrogen of N(2)-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-L-alaninamide. It is a potent, cell permeable and selective gamma-secretase inhibitor. It has been tested as a possible treatment for Alzheimer's disease and shows promise for its potential to counteract severe hearing loss. It has a role as an EC 3.4.23.46 (memapsin 2) inhibitor. It is a dibenzoazepine, a difluorobenzene, a lactam and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 209984-57-6
VCID: VC0534089
InChI: InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
SMILES: CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Molecular Formula: C26H23F2N3O4
Molecular Weight: 479.5 g/mol

LY-411575

CAS No.: 209984-57-6

Inhibitors

VCID: VC0534089

Molecular Formula: C26H23F2N3O4

Molecular Weight: 479.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

LY-411575 - 209984-57-6

CAS No. 209984-57-6
Product Name LY-411575
Molecular Formula C26H23F2N3O4
Molecular Weight 479.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Standard InChI InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
Standard InChIKey ULSSJYNJIZWPSB-CVRXJBIPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
SMILES CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Canonical SMILES CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Appearance Solid powder
Description LY-411575 is a dibenzoazepine that is 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one which is substituted at the 7 pro-S position by the C-terminal carboxamide nitrogen of N(2)-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-L-alaninamide. It is a potent, cell permeable and selective gamma-secretase inhibitor. It has been tested as a possible treatment for Alzheimer's disease and shows promise for its potential to counteract severe hearing loss. It has a role as an EC 3.4.23.46 (memapsin 2) inhibitor. It is a dibenzoazepine, a difluorobenzene, a lactam and a secondary alcohol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms LY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat
Reference 1: Liu-Seifert H, Siemers E, Price K, Han B, Selzler KJ, Henley D, Sundell K, Aisen P, Cummings J, Raskin J, Mohs R; Alzheimer’s Disease Neuroimaging Initiative. Cognitive Impairment Precedes and Predicts Functional Impairment in Mild Alzheimer's Disease. J Alzheimers Dis. 2015;47(1):205-14. doi: 10.3233/JAD-142508. PubMed PMID: 26402769; PubMed Central PMCID: PMC4923754.
2: Ran Y, Ladd GZ, Ceballos-Diaz C, Jung JI, Greenbaum D, Felsenstein KM, Golde TE. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors. PLoS One. 2015 Jun 5;10(6):e0128619. doi: 10.1371/journal.pone.0128619. eCollection 2015. PubMed PMID: 26046535; PubMed Central PMCID: PMC4457840.
3: De Strooper B. Lessons from a failed γ-secretase Alzheimer trial. Cell. 2014 Nov 6;159(4):721-6. doi: 10.1016/j.cell.2014.10.016. PubMed PMID: 25417150.
4: De Strooper B, Chávez Gutiérrez L. Learning by failing: ideas and concepts to tackle γ-secretases in Alzheimer's disease and beyond. Annu Rev Pharmacol Toxicol. 2015;55:419-37. doi: 10.1146/annurev-pharmtox-010814-124309. Epub 2014 Oct 1. Review. PubMed PMID: 25292430.
5: Liu Q, Waltz S, Woodruff G, Ouyang J, Israel MA, Herrera C, Sarsoza F, Tanzi RE, Koo EH, Ringman JM, Goldstein LS, Wagner SL, Yuan SH. Effect of potent γ-secretase modulator in human neurons derived from multiple presenilin 1-induced pluripotent stem cell mutant carriers. JAMA Neurol. 2014 Dec;71(12):1481-9. doi: 10.1001/jamaneurol.2014.2482. PubMed PMID: 25285942; PubMed Central PMCID: PMC4374637.
6: Henley DB, Sundell KL, Sethuraman G, Dowsett SA, May PC. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings. Curr Med Res Opin. 2014 Oct;30(10):2021-32. doi: 10.1185/03007995.2014.939167. Epub 2014 Jul 14. PubMed PMID: 24983746.
7: Fowler SW, Chiang AC, Savjani RR, Larson ME, Sherman MA, Schuler DR, Cirrito JR, Lesné SE, Jankowsky JL. Genetic modulation of soluble Aβ rescues cognitive and synaptic impairment in a mouse model of Alzheimer's disease. J Neurosci. 2014 Jun 4;34(23):7871-85. doi: 10.1523/JNEUROSCI.0572-14.2014. Erratum in: J Neurosci. 2014 Dec 10;34(50):16917. PubMed PMID: 24899710; PubMed Central PMCID: PMC4044248.
8: Yesuvadian R, Krishnamoorthy J, Ramamoorthy A, Bhunia A. Potent γ-secretase inhibitors/modulators interact with amyloid-β fibrils but do not inhibit fibrillation: a high-resolution NMR study. Biochem Biophys Res Commun. 2014 May 16;447(4):590-5. doi: 10.1016/j.bbrc.2014.04.041. Epub 2014 Apr 18. PubMed PMID: 24747079.
9: Bramhall NF, Shi F, Arnold K, Hochedlinger K, Edge AS. Lgr5-positive supporting cells generate new hair cells in the postnatal cochlea. Stem Cell Reports. 2014 Feb 20;2(3):311-22. doi: 10.1016/j.stemcr.2014.01.008. eCollection 2014 Mar 11. PubMed PMID: 24672754; PubMed Central PMCID: PMC3964281.
10: Henley DB, Sundell KL, Sethuraman G, Schneider LS. Adverse events and dropouts in Alzheimer's disease studies: what can we learn? Alzheimers Dement. 2015 Jan;11(1):24-31. doi: 10.1016/j.jalz.2013.11.008. Epub 2014 Mar 6. PubMed PMID: 24613705.
11: Beggiato S, Giuliani A, Sivilia S, Lorenzini L, Antonelli T, Imbimbo BP, Giardino L, Calzà L, Ferraro L. CHF5074 and LY450139 sub-acute treatments differently affect cortical extracellular glutamate levels in pre-plaque Tg2576 mice. Neuroscience. 2014 Apr 25;266:13-22. doi: 10.1016/j.neuroscience.2014.01.065. Epub 2014 Feb 12. PubMed PMID: 24530449.
12: Ito G, Okamoto R, Murano T, Shimizu H, Fujii S, Nakata T, Mizutani T, Yui S, Akiyama-Morio J, Nemoto Y, Okada E, Araki A, Ohtsuka K, Tsuchiya K, Nakamura T, Watanabe M. Lineage-specific expression of bestrophin-2 and bestrophin-4 in human intestinal epithelial cells. PLoS One. 2013 Nov 5;8(11):e79693. doi: 10.1371/journal.pone.0079693. eCollection 2013. PubMed PMID: 24223998; PubMed Central PMCID: PMC3818177.
13: Wang Y, Ahmad AA, Shah PK, Sims CE, Magness ST, Allbritton NL. Capture and 3D culture of colonic crypts and colonoids in a microarray platform. Lab Chip. 2013 Dec 7;13(23):4625-34. doi: 10.1039/c3lc50813g. PubMed PMID: 24113577; PubMed Central PMCID: PMC3841105.
14: Blennow K, Zetterberg H, Haass C, Finucane T. Semagacestat's fall: where next for AD therapies? Nat Med. 2013 Oct;19(10):1214-5. doi: 10.1038/nm.3365. PubMed PMID: 24100981.
15: Trechot P, Schmutz JL. [Exacerbation of psoriasiform lesions by a gamma-secretase inhibitor]. Ann Dermatol Venereol. 2013 Oct;140(10):669-70. doi: 10.1016/j.annder.2013.06.003. Epub 2013 Jul 29. French. PubMed PMID: 24090904.
16: Doody RS, Raman R, Farlow M, Iwatsubo T, Vellas B, Joffe S, Kieburtz K, He F, Sun X, Thomas RG, Aisen PS; Alzheimer's Disease Cooperative Study Steering Committee, Siemers E, Sethuraman G, Mohs R; Semagacestat Study Group. A phase 3 trial of semagacestat for treatment of Alzheimer's disease. N Engl J Med. 2013 Jul 25;369(4):341-50. doi: 10.1056/NEJMoa1210951. PubMed PMID: 23883379.
17: Winston CN, Chellappa D, Wilkins T, Barton DJ, Washington PM, Loane DJ, Zapple DN, Burns MP. Controlled cortical impact results in an extensive loss of dendritic spines that is not mediated by injury-induced amyloid-beta accumulation. J Neurotrauma. 2013 Dec 1;30(23):1966-72. doi: 10.1089/neu.2013.2960. Epub 2013 Oct 12. PubMed PMID: 23879560; PubMed Central PMCID: PMC3837436.
18: Haug KG, Staab A, Dansirikul C, Lehr T. A semi-physiological model of amyloid-β biosynthesis and clearance in human cerebrospinal fluid: a tool for alzheimer's disease research and drug development. J Clin Pharmacol. 2013 Jul;53(7):691-8. doi: 10.1002/jcph.91. Epub 2013 May 27. PubMed PMID: 23712554.
19: Schellekens H, McNamara O, Dinan TG, McCarthy JV, McGlacken GP, Cryan JF. Semagacestat, a γ-secretase inhibitor, activates the growth hormone secretagogue (GHS-R1a) receptor. J Pharm Pharmacol. 2013 Apr;65(4):528-38. doi: 10.1111/jphp.12010. Epub 2012 Nov 27. PubMed PMID: 23488781.
20: Grotek B, Wehner D, Weidinger G. Notch signaling coordinates cellular proliferation with differentiation during zebrafish fin regeneration. Development. 2013 Apr;140(7):1412-23. doi: 10.1242/dev.087452. Epub 2013 Mar 5. PubMed PMID: 23462472.
PubChem Compound 10435235
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator